![molecular formula C28H29N3O5S B14182878 N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-alanylglycylglycine CAS No. 912356-42-4](/img/structure/B14182878.png)
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-alanylglycylglycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-alanylglycylglycine is a synthetic peptide compound that features a triphenylmethyl (trityl) group The trityl group is often used in organic synthesis as a protective group for various functional groups such as thiols, amines, and alcohols
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-alanylglycylglycine typically involves the use of solid-phase peptide synthesis (SPPS) techniques. The trityl group is introduced to protect the thiol group during the synthesis. The peptide chain is assembled step-by-step on a solid support, with each amino acid being added sequentially. The trityl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane, to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes as those used in laboratory settings, with optimization for scale-up. This may involve the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-alanylglycylglycine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The trityl group can be reductively cleaved using reagents such as lithium in naphthalene.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium in naphthalene or other strong reducing agents.
Substitution: Various nucleophiles can be used to replace the trityl group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Deprotected peptides.
Substitution: Peptides with different functional groups replacing the trityl group.
Aplicaciones Científicas De Investigación
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-alanylglycylglycine has several applications in scientific research:
Peptide Synthesis: Used as an intermediate in the synthesis of more complex peptides.
Bioconjugation: The trityl group can be used to protect functional groups during bioconjugation reactions.
Drug Development: Potential use in the development of peptide-based therapeutics.
Chemical Biology: Used in studies involving protein-protein interactions and enzyme mechanisms.
Mecanismo De Acción
The mechanism of action of N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-alanylglycylglycine largely depends on its use as a synthetic intermediate. The trityl group protects functional groups during synthesis, preventing unwanted side reactions. Upon deprotection, the peptide can interact with biological targets, such as enzymes or receptors, depending on its sequence and structure.
Comparación Con Compuestos Similares
Similar Compounds
- N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycylglycine
- N-{[(Triphenylmethyl)sulfanyl]acetyl}glycyl-L-asparagine
Uniqueness
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-alanylglycylglycine is unique due to its specific sequence and the presence of the trityl-protected sulfanyl group. This makes it particularly useful in peptide synthesis where selective protection and deprotection of functional groups are required.
Propiedades
Número CAS |
912356-42-4 |
|---|---|
Fórmula molecular |
C28H29N3O5S |
Peso molecular |
519.6 g/mol |
Nombre IUPAC |
2-[[2-[[(2S)-2-[(2-tritylsulfanylacetyl)amino]propanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C28H29N3O5S/c1-20(27(36)30-17-24(32)29-18-26(34)35)31-25(33)19-37-28(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,20H,17-19H2,1H3,(H,29,32)(H,30,36)(H,31,33)(H,34,35)/t20-/m0/s1 |
Clave InChI |
ORKBMGRRKBKGIH-FQEVSTJZSA-N |
SMILES isomérico |
C[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CC(C(=O)NCC(=O)NCC(=O)O)NC(=O)CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


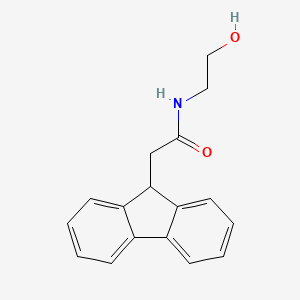
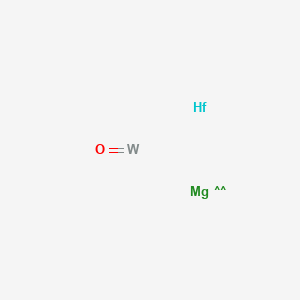
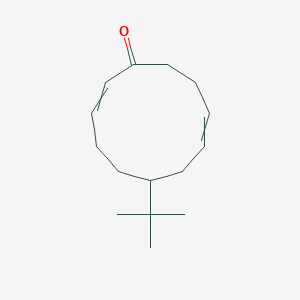
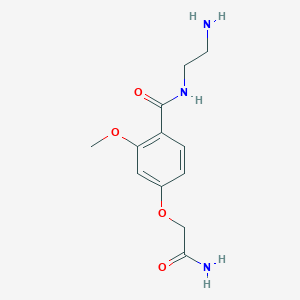
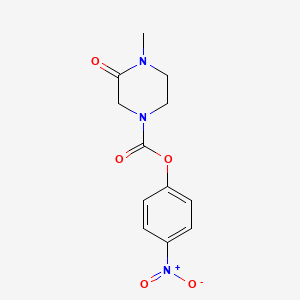
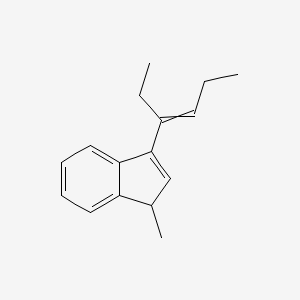
![1-[4-[3-(4-Pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B14182851.png)
![Cyclopenta[c]pyran-3(5H)-one](/img/structure/B14182853.png)
![Cyclohexyl[4'-(dimethylamino)[1,1'-biphenyl]-2-yl]methanone](/img/structure/B14182865.png)
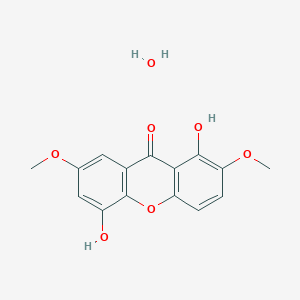
![[Anthracene-9,10-diyldi(ethene-2,1-diyl)]bis(triphenylsilane)](/img/structure/B14182879.png)

![Ethyl 3-[(tert-butoxycarbonyl)oxy]-2-iodobenzoate](/img/structure/B14182882.png)
![(4R)-4-Ethyl-4-[2-(1-methyl-1H-pyrrol-2-yl)ethenyl]-1,3-oxazolidin-2-one](/img/structure/B14182883.png)
